molecular formula C11H17NO3 B570736 (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid CAS No. 111836-22-7

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid

Cat. No. B570736
M. Wt: 211.261
InChI Key: HJIKFDMILLVWHA-GUBZILKMSA-N
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Description

“(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C9H15NO2 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

This compound is an intermediate in the synthesis of Perindopril . The completely diastereoselective α-alkylation of oxazolidinone provides a very convenient and concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer .


Molecular Structure Analysis

The molecular weight of this compound is 169.22 . The specific rotation [a]20/D is -46.0 to -50.0 deg (C=1, methanol) .


Physical And Chemical Properties Analysis

This compound is solid at 20°C . It has a melting point of 270°C (dec.) . It is soluble in methanol .

Safety And Hazards

This compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

properties

IUPAC Name

(2S,3aS,7aS)-1-acetyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIKFDMILLVWHA-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid

CAS RN

111836-22-7
Record name 1-Acetyloctahydro-1H-indole-2-carboxylic acid, (2S,3aS,7aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111836227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ACETYLOCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID, (2S,3AS,7AS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51ANB778KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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